5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H7ClN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-cyanobenzenesulfonyl chloride with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and cyano groups.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzene-1-sulfonamide: Similar in structure but lacks the cyano group.
5-Cyano-2-methylbenzene-1-sulfonamide: Similar but lacks the chloro group.
Uniqueness
5-Chloro-2-cyano-N-methylbenzene-1-sulfonamide is unique due to the presence of both chloro and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research .
Properties
Molecular Formula |
C8H7ClN2O2S |
---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
5-chloro-2-cyano-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 |
InChI Key |
TWKSXBRJAZGVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.